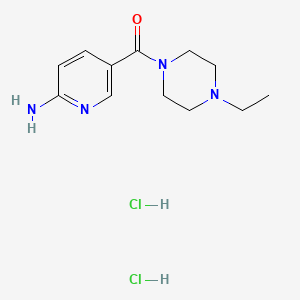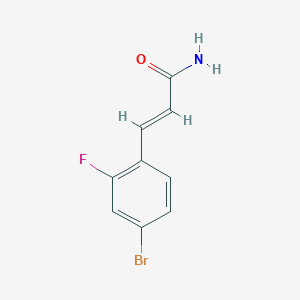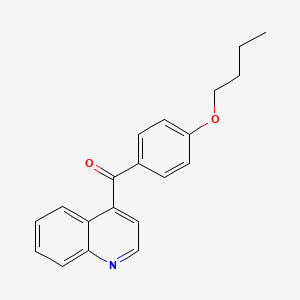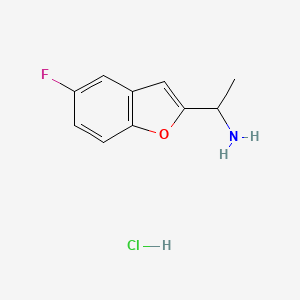![molecular formula C11H12BrN3O B1383093 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416713-77-3](/img/structure/B1383093.png)
7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, various 4- ((1-cyclopropyl-3- (tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives have been developed as ALK5 inhibitors . Another compound, O - (Tetrahydro-2 H -pyran-2-yl)hydroxylamine (OTX), has been used in the synthesis of potential histone deacetylase (HDAC) inhibitors .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, various 4- ((1-cyclopropyl-3- (tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives have been developed . Another similar compound, 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, has a molecular formula of C8H11BrN2O .Applications De Recherche Scientifique
Synthesis of New Polyheterocyclic Ring Systems
The compound has been used as a precursor in the synthesis of new polyheterocyclic ring systems. It has shown potential in creating pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, among others, which were characterized for their in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Development of Antibacterial and Antioxidant Agents
Researchers have developed various sulfonamide derivatives linked to this compound, which demonstrated significant antibacterial and antioxidant activities. These compounds were synthesized and characterized, showing excellent activity against both Gram-positive and Gram-negative bacterial strains (Variya, Panchal, & Patel, 2019).
Molecular Structure Analysis
Studies have focused on the molecular structure of related compounds, analyzing their conformation and hydrogen bonding patterns. This research provides insight into the molecular aggregation and potential applications in material science or pharmacology (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).
Potential in Anticancer Research
The compound and its derivatives have been explored for their potential as anticancer agents. For instance, organometallic complexes containing the compound have been synthesized and evaluated for their cytotoxicity and cell cycle effects in human cancer cells, as well as their inhibitory activity on cyclin-dependent kinases (Stepanenko et al., 2011).
Comprehensive Review of Biomedical Applications
A review of over 300,000 1H-pyrazolo[3,4-b]pyridines, including this compound, has covered the diversity of substituents and synthetic methods used for their synthesis. The review also highlights the broad biomedical applications of these compounds (Donaire-Arias et al., 2022).
Structural and Hydrogen Bonding Analysis
Further research on related compounds has provided detailed insights into their molecular structures, such as conformation and hydrogen bonding patterns. This research contributes to a deeper understanding of the compound's properties and potential applications (Fan et al., 2008).
Application in Time-Resolved Fluorescence Immunoassay
The compound has been utilized in the synthesis of a bifunctional chelate intermediate for time-resolved fluorescence immunoassay, demonstrating its utility in biochemical analysis and diagnostics (Li-hua, 2009).
Synthesis of Pyrazolo[3,4-b]pyridines for Diverse Applications
This compound has been a key player in the synthesis of various pyrazolo[3,4-b]pyridine derivatives, showcasing its versatility in producing compounds with potential applications across multiple pharmacological fields (Gad-Elkareem, Abdel-fattah, & Elneairy, 2007).
Mécanisme D'action
Target of Action
The primary targets of 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine are currently unknown. This compound is structurally similar to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine , which has been reported to interact with DNA . .
Mode of Action
Given its structural similarity to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine , it may interact with DNA or other cellular components
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Based on its structural similarity to other compounds, it may be involved in DNA-related processes . More research is needed to identify the specific pathways this compound affects.
Result of Action
Given its potential interaction with DNA , it may influence genetic processes, but this requires further investigation.
Analyse Biochimique
Biochemical Properties
7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, modulating their activity and thereby affecting downstream signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation, depending on the specific enzyme and context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall efficacy and function. Studies have demonstrated that the compound can be efficiently transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound to exert its effects on cellular processes, such as signaling and metabolism .
Propriétés
IUPAC Name |
7-bromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-11-10-8(4-5-13-11)7-14-15(10)9-3-1-2-6-16-9/h4-5,7,9H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWUXWMCCPGJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3Br)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one](/img/structure/B1383010.png)
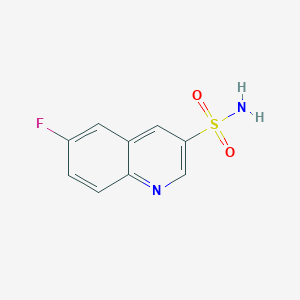

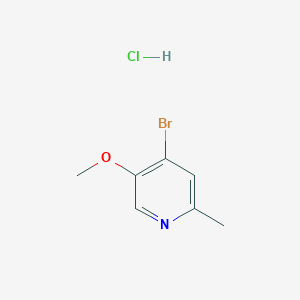
amine hydrochloride](/img/structure/B1383018.png)
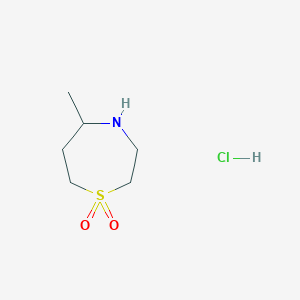
![Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B1383020.png)
